molecular formula C23H26N2O2 B3112622 (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) CAS No. 190791-28-7

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No. B3112622
CAS RN: 190791-28-7
M. Wt: 362.5 g/mol
InChI Key: BNXRFQRNRLGVCV-WOJBJXKFSA-N
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Description

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) is an organic compound with a unique structure and various applications in chemical synthesis. It is a compound with a five-membered ring structure, composed of two phenyl rings and two oxazole rings connected by a pentane-3,3-diyl chain. This compound is used in a variety of synthetic processes, such as the preparation of peptide-based drugs, and in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in the synthesis of various organic compounds.

Scientific Research Applications

Coordination Polymers

A study focused on the synthesis and characterization of coordination polymers using flexible bis(triazole) ligands, which are structurally related to (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole). These polymers show potential in applications such as optical materials due to their UV-vis spectra properties (Yang et al., 2013).

Asymmetric Hydroformylation

Research on Pt compounds containing chiral ligands structurally similar to (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) has been conducted. These compounds show promise in asymmetric hydroformylation of styrene derivatives, a process important in industrial organic synthesis (Tóth et al., 1997).

Bioremediation of Environmental Pollutants

In the context of environmental pollution, related compounds have been studied for their potential in bioremediation processes. For example, the use of laccase in the degradation of Bisphenol A, a structurally similar compound, demonstrates the potential for using such chemicals in environmental clean-up processes (Chhaya & Gupte, 2013).

Fungicidal Properties

Compounds with a similar structure have been evaluated for their antifungal properties, showing potential as fungicides. This suggests the possible use of (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) in agricultural and pharmaceutical applications (Jiao et al., 2012).

Synthesis of Functionalized Oxazoles

Research on the synthesis of various functionalized oxazoles using templates structurally related to (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) highlights its potential in organic chemistry and pharmaceuticals (Misra & Ila, 2010).

Antibacterial and Antifungal Activities

The synthesis and evaluation of compounds with a structural resemblance to (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) have shown significant antibacterial and antifungal activities. This points to its potential use in developing new antimicrobial agents (Li & Fu, 2007).

Catalysis in Transition Metal Complexes

The compound's structural analogs have been used in the study of stereochemistry control in palladium-catalyzed reactions. This indicates potential applications in catalysis, particularly in producing stereospecific compounds (Gsponer et al., 2002).

properties

IUPAC Name

(4S)-4-phenyl-2-[3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXRFQRNRLGVCV-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 2
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 3
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 4
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 5
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 6
Reactant of Route 6
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)

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